2-Ethylundecyl formate
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Overview
Description
2-Ethylundecyl formate is an organic compound with the molecular formula C14H28O2. It is an ester formed from the reaction of 2-ethylundecanol and formic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethylundecyl formate can be synthesized through the esterification reaction between 2-ethylundecanol and formic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes. These processes are designed to optimize the yield and purity of the product. The use of advanced catalytic systems and controlled reaction conditions ensures efficient production on a large scale .
Chemical Reactions Analysis
Types of Reactions
2-Ethylundecyl formate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to 2-ethylundecanol and formic acid.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ester to its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur, where the formate group is replaced by other nucleophiles
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Hydrolysis: 2-Ethylundecanol and formic acid.
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: 2-Ethylundecanol.
Substitution: Various substituted esters depending on the nucleophile used
Scientific Research Applications
2-Ethylundecyl formate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Investigated for its potential antimicrobial properties and its role in biological systems.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals
Mechanism of Action
The mechanism of action of 2-ethylundecyl formate involves its interaction with specific molecular targets and pathways. In biological systems, it may act as an antimicrobial agent by disrupting the cell membranes of microorganisms. The ester bond in this compound can undergo hydrolysis, releasing formic acid, which contributes to its antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
2-Ethylundecanol: The alcohol precursor used in the synthesis of 2-ethylundecyl formate.
Formic Acid: The acid component used in the esterification reaction.
Ethyl Formate: A simpler ester with similar chemical properties but different applications
Uniqueness
This compound is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its longer carbon chain compared to simpler esters like ethyl formate provides different solubility and reactivity characteristics, making it suitable for specialized applications in various fields .
Properties
CAS No. |
94021-82-6 |
---|---|
Molecular Formula |
C14H28O2 |
Molecular Weight |
228.37 g/mol |
IUPAC Name |
2-ethylundecyl formate |
InChI |
InChI=1S/C14H28O2/c1-3-5-6-7-8-9-10-11-14(4-2)12-16-13-15/h13-14H,3-12H2,1-2H3 |
InChI Key |
UEOVEXIOAPBXAW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(CC)COC=O |
Origin of Product |
United States |
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